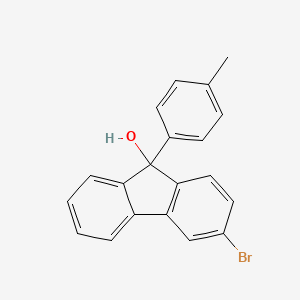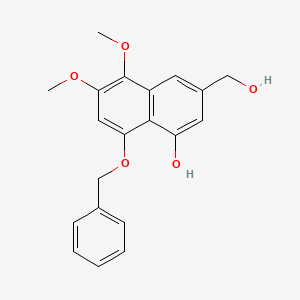![molecular formula C17H22O2 B12525823 Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- CAS No. 652154-94-4](/img/structure/B12525823.png)
Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benceno, [4,4-bis(metoximetil)-6-hepten-1-inil]-: es un compuesto orgánico complejo que se caracteriza por su estructura única, que incluye un anillo de benceno sustituido con grupos metoximetil y hepten-1-inil. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la síntesis orgánica y la ciencia de los materiales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Benceno, [4,4-bis(metoximetil)-6-hepten-1-inil]- típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la alquilación de derivados del benceno con grupos metoximetil y hepten-1-inil bajo condiciones controladas. La reacción a menudo requiere el uso de catalizadores como complejos de paladio o níquel para facilitar las reacciones de acoplamiento.
Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, incluyendo reactores de flujo continuo y sistemas de alta presión para garantizar una producción eficiente y de alto rendimiento. El uso de métodos de purificación avanzados, como la cromatografía y la cristalización, es esencial para obtener la pureza deseada del compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: Benceno, [4,4-bis(metoximetil)-6-hepten-1-inil]- puede sufrir reacciones de oxidación, típicamente usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando catalizadores de hidrogenación como paladio sobre carbono, lo que resulta en la conversión de grupos alquino a alcanos.
Sustitución: El compuesto puede participar en reacciones de sustitución electrofílica aromática, donde el anillo de benceno sufre sustitución con varios electrófilos como halógenos o grupos nitro.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3)
Reducción: Paladio sobre carbono (Pd/C), gas hidrógeno (H2)
Sustitución: Halógenos (Cl2, Br2), agentes nitrantes (HNO3/H2SO4)
Productos Principales:
Oxidación: Ácidos carboxílicos, cetonas
Reducción: Alcanos
Sustitución: Derivados halogenados del benceno, derivados del nitrobenceno
Aplicaciones Científicas De Investigación
Química: Benceno, [4,4-bis(metoximetil)-6-hepten-1-inil]- se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de estructuras moleculares complejas. Sirve como precursor para la síntesis de varios polímeros y materiales avanzados.
Biología: En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar reacciones catalizadas por enzimas y vías metabólicas. Su estructura única permite la investigación de interacciones específicas con macromoléculas biológicas.
Medicina: El compuesto tiene aplicaciones potenciales en la química medicinal, donde puede modificarse para desarrollar nuevos agentes farmacéuticos. Sus derivados pueden exhibir actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Industria: En el sector industrial, Benceno, [4,4-bis(metoximetil)-6-hepten-1-inil]- se utiliza en la producción de productos químicos y materiales especiales. Se emplea en la síntesis de polímeros de alto rendimiento, recubrimientos y adhesivos.
Mecanismo De Acción
El mecanismo de acción de Benceno, [4,4-bis(metoximetil)-6-hepten-1-inil]- involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a sitios activos, modulando la actividad de estos objetivos. Las vías involucradas pueden incluir transducción de señales, regulación metabólica y expresión genética.
Comparación Con Compuestos Similares
Compuestos Similares:
Benceno, 1,4-bis(metoximetil)-: Este compuesto tiene una estructura similar pero carece del grupo hepten-1-inil, lo que lo hace menos versátil en ciertas reacciones.
Bromuro de 4-metoxibencilo: Conocido por su uso en la protección de grupos hidroxilo, este compuesto comparte el grupo metoximetil pero difiere en su reactividad general y aplicaciones.
Singularidad: Benceno, [4,4-bis(metoximetil)-6-hepten-1-inil]- destaca por su combinación de grupos funcionales, que proporcionan un perfil de reactividad único. Esto lo convierte en un compuesto valioso tanto en investigación como en aplicaciones industriales, ofreciendo versatilidad en las rutas sintéticas y potencial para nuevos descubrimientos.
Propiedades
Número CAS |
652154-94-4 |
|---|---|
Fórmula molecular |
C17H22O2 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
4,4-bis(methoxymethyl)hept-6-en-1-ynylbenzene |
InChI |
InChI=1S/C17H22O2/c1-4-12-17(14-18-2,15-19-3)13-8-11-16-9-6-5-7-10-16/h4-7,9-10H,1,12-15H2,2-3H3 |
Clave InChI |
VBLDOJQNNWAGJK-UHFFFAOYSA-N |
SMILES canónico |
COCC(CC=C)(CC#CC1=CC=CC=C1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B12525748.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B12525759.png)

![7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-](/img/structure/B12525769.png)

![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)

![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)](/img/structure/B12525841.png)
